molecular formula C17H13FN2OS B14582215 N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine CAS No. 61383-77-5

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine

Cat. No.: B14582215
CAS No.: 61383-77-5
M. Wt: 312.4 g/mol
InChI Key: QMNOQEBCBMQQST-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the thiazole ring, making it a unique and potentially bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine typically involves the reaction of 4-fluoroaniline with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of a base to form the intermediate 4-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine is unique due to the combination of its fluorophenyl and methoxyphenyl groups attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

61383-77-5

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C17H13FN2OS/c1-21-15-8-2-12(3-9-15)10-19-17-20-16(11-22-17)13-4-6-14(18)7-5-13/h2-11H,1H3

InChI Key

QMNOQEBCBMQQST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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